molecular formula C9H9F4NO2S B13212622 N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide

N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B13212622
M. Wt: 271.23 g/mol
InChI Key: RAKLNEZCPCCJHL-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethyl, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with trifluoromethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce sulfonic acids.

Scientific Research Applications

N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C9H9F4NO2S

Molecular Weight

271.23 g/mol

IUPAC Name

N-ethyl-3-fluoro-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C9H9F4NO2S/c1-2-14-17(15,16)7-5-3-4-6(10)8(7)9(11,12)13/h3-5,14H,2H2,1H3

InChI Key

RAKLNEZCPCCJHL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1C(F)(F)F)F

Origin of Product

United States

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